molecular formula C22H32N2O5S B1671322 Estropipate CAS No. 7280-37-7

Estropipate

Cat. No. B1671322
CAS RN: 7280-37-7
M. Wt: 436.6 g/mol
InChI Key: BFPYWIDHMRZLRN-SLHNCBLASA-N
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Description

Estropipate, also known as piperazine estrone sulfate, is a form of estrogen, a female sex hormone produced by the ovaries . It is used mainly in menopausal hormone therapy for the treatment of menopausal symptoms . It is a natural estrogenic substance prepared from purified crystalline estrone, solubilized as the sulfate and stabilized with piperazine .


Synthesis Analysis

Estropipate is the piperazine salt of the estrogen receptor agonist estrone-3-sulfate . It is a potent, specific inhibitor of the organic anion transporting polypeptide 1B1 . The amount of piperazine in estropipate is not sufficient to exert a pharmacological action. Its addition ensures solubility, stability, and uniform potency of the estrone sulfate .


Molecular Structure Analysis

The molecular formula of Estropipate is C22H32N2O5S . It has a molecular weight of 436.56 .


Chemical Reactions Analysis

Estropipate is a prodrug of estrone and estradiol. Hence, it is an estrogen, or an agonist of the estrogen receptors . It is hydrolyzed into estrone in the body .


Physical And Chemical Properties Analysis

Estropipate has a molecular formula of C22H32N2O5S and a molecular weight of 436.56 . It is appreciably soluble in water and has almost no odor or taste, properties which are ideally suited for oral administration .

Scientific Research Applications

Hormonal Replacement Therapy in Menopausal Women

Estropipate has been studied for its effects on mood changes and platelet MAO activity in menopausal women undergoing hormonal replacement therapy (HRT). The research found that serum estradiol levels during HRT with estropipate were related to mood changes and were a function of the duration of menopause. In women with a shorter duration of menopause, lower mean serum estradiol levels were observed compared to those with a longer duration. This study suggests the nuanced role estropipate plays in modulating mood during menopause (Klaiber et al., 1997).

Intranasal Absorption in Dogs

Another study explored the utility of the nasal route for administering estropipate in dogs. It was found that nasal spray of estropipate resulted in higher mean plasma peak concentrations and area under curve of estrone and estradiol compared with oral administration and intravenous injection. This indicates the potential effectiveness of intranasal estropipate delivery in certain therapeutic contexts (Lu et al., 1991).

Bioidentical Hormone Replacement Therapy

Estropipate is also considered in the context of bioidentical hormone replacement therapy (HRT). It is approved by the FDA for managing menopausal symptoms. This study provides an overview of the safety and efficacy of bioidentical hormones, including estropipate, in primary care settings (Conaway, 2011).

Treatment of Urogenital Atrophy

Estropipate's efficacy in treating postmenopausal urogenital atrophy was evaluated through a meta-analysis. This analysis showed a statistically significant benefit of estrogen therapy for various outcomes studied, including patient symptoms and physician reports. The study underscores estropipate's role in treating conditions related to urogenital atrophy in postmenopausal women (Cardozo et al., 1998).

Impact on Musculoskeletal Function

A study examined the relationship between estropipate use and musculoskeletal function in postmenopausal women. The research did not find significant differences in muscle strength and body composition between groups using estropipate and those not using it. However, estropipate use was associated with higher bone mineral density (BMD) for the total body and hip sites (Bemben & Langdon, 2002).

Effects on Endometrium

Estropipate's effects on the postmenopausal endometrium were studied, showing that various estrogen preparations, including estropipate, exerted stimulatory effects comparable to those observed in premenopausal specimens. This study highlights the important role of estropipate in influencing the endometrium, especially in postmenopausal women (Whitehead et al., 1981).

Effect on Plasma Lipids and Lipoprotein

Research also indicates that estropipate treatment affects lipoprotein levels and composition in postmenopausal women. It showed that estropipate had an impact on plasma free cholesterol and lecithin levels, suggesting its role in modulating lipid metabolism in this demographic (Bagdade & Subbaiah, 1991)

Safety And Hazards

Estropipate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It may cause cancer, may damage fertility or the unborn child . It is also associated with risks of endometrial cancer, cardiovascular disease, dementia, and other conditions .

properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQBCVBILBTEP-ZFINNJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023005
Record name Estropipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estropipate

CAS RN

7280-37-7
Record name Ogen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7280-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estropipate [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estropipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-trien-17-one 3-sulphate, compound with piperazine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTROPIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI38UY019
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
800
Citations
Y Zhang, E Panfen, M Fancher, M Sinz… - Molecular …, 2019 - ACS Publications
Identification of a selective inhibitor of organic anion transporting polypeptide (OATP) 1B1 is critical in order to determine the contribution of OATP1B1-mediated uptake of investigational …
Number of citations: 30 pubs.acs.org
JD BAGDADE, PV Subbaiah - The Journal of Clinical …, 1991 - academic.oup.com
… preparation, the synthetic estrone estropipate (1.25 mg/day), … (P < 0.05) in LDL after estropipate therapy. Since qualitatively … in these parameters after estropipate therapy indicates that …
Number of citations: 6 academic.oup.com
MF Lu, A Fuentes, T Lin, L Woodward - International journal of …, 1991 - Elsevier
… Nasal spray of estropipate resulted in significant higher … rapid enzymatic conversion of estropipate to estrone and estradiol … that the intranasal administration of estropipate may deliver a …
Number of citations: 4 www.sciencedirect.com
DY LEE, HJ CHOI, DS CHOI, YK MIN… - The Journal of …, 2010 - pesquisa.bvsalud.org
OBJECTIVES: We determined if the impact of medroxyprogesterone acetate (MPA) co-administered with conjugated equine estrogen (CEE) or estropipate differed on mammographic …
Number of citations: 1 pesquisa.bvsalud.org
ST Harris, HK Genant, DJ Baylink… - Archives of internal …, 1991 - jamanetwork.com
… to one of four treatment groups: 0.3 mg estrone sul¬ fate (0.375 mg of estropipate), 0.625 mg estrone sulfate (0.75 mg of estropipate), 1.25 mg estrone sulfate (1.5 mg of estropipate), …
Number of citations: 81 jamanetwork.com
TE England - Clinical Biochemistry, 1995 - infona.pl
Objectives The effect of hormone replacement therapy(HRT) on serum total and skeletal ALP (biochemical markers of osteoblast activity) was studied in post-menopausal women.…
Number of citations: 2 www.infona.pl
E Conaway - Journal of Osteopathic Medicine, 2011 - degruyter.com
… Results: Randomized clinical trial data are sufficient to support the prescription of only estropipate, estradiol, and progesterone for the relief of menopausal symptoms. Estropipate is …
Number of citations: 30 www.degruyter.com
JR Zinser - American family physician, 1994 - pubmed.ncbi.nlm.nih.gov
Clarification for formulation of estropipate (Ogen) Clarification for formulation of estropipate (Ogen) … estropipate …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
JD Bagdade, PV Subbaiah - Maturitas, 1991 - Elsevier
Number of citations: 0
BB Sherwin - Maturitas, 1991 - Elsevier
Number of citations: 0

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